8-cyclopentanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-Cyclopentanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS: 1021212-71-4) is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. Its structure includes a cyclopentanecarbonyl group at the 8-position and a propyl substituent at the 3-position (Figure 1).
Properties
IUPAC Name |
8-(cyclopentanecarbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-2-9-19-14(21)16(17-15(19)22)7-10-18(11-8-16)13(20)12-5-3-4-6-12/h12H,2-11H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMUWJIMTYISMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C3CCCC3)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-cyclopentanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable nucleophile.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by interacting with specific cellular pathways involved in tumor growth and apoptosis. Its ability to inhibit receptor-interacting protein kinase 1 (RIPK1) could disrupt necroptosis signaling pathways, which are often manipulated in cancerous cells.
- Neuroprotective Effects : There is emerging evidence that compounds similar to 8-cyclopentanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may have neuroprotective effects. By modulating pathways associated with neurodegeneration, these compounds could potentially be developed into therapeutic agents for diseases like Alzheimer's and Parkinson's .
- Anti-inflammatory Properties : The inhibition of RIPK1 also suggests potential anti-inflammatory applications. By interfering with the necroptosis pathway, the compound may reduce inflammation in various tissues, making it a candidate for treating inflammatory diseases.
Pharmacological Research
- Drug Development : The unique structure of 8-cyclopentanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione positions it as a promising scaffold for the development of new drugs targeting specific receptors involved in disease processes.
- Biochemical Studies : Researchers are utilizing this compound to study its interactions with various biological targets, particularly focusing on its mechanism of action at the molecular level. Understanding how it interacts with RIPK1 can provide insights into designing more effective inhibitors for therapeutic use .
Case Study 1: Anticancer Mechanisms
A study conducted on the effects of similar triazaspiro compounds demonstrated their ability to induce apoptosis in cancer cell lines through the modulation of necroptosis pathways. This highlights the potential of 8-cyclopentanecarbonyl derivatives in cancer therapy.
Case Study 2: Neuroprotection
In vitro studies showed that compounds with similar structures provided protection against oxidative stress-induced neuronal cell death. This suggests that 8-cyclopentanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione could be further investigated for neuroprotective drug development.
Mechanism of Action
The mechanism by which 8-cyclopentanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves interaction with specific molecular targets. For example, as a delta opioid receptor agonist, it binds to these receptors, triggering a cascade of intracellular signaling pathways that lead to its biological effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₁₇H₂₃N₃O₃
- Molecular Weight : 317.4 g/mol
- Functional Groups : Cyclopentanecarbonyl (electron-withdrawing), propyl (hydrophobic), and spirocyclic diketopiperazine core.
Safety guidelines emphasize handling precautions, including avoidance of heat and ignition sources (P210) and proper storage to prevent child access (P102).
Comparison with Structural Analogues
Spirocyclic compounds with the 1,3,8-triazaspiro[4.5]decane-2,4-dione framework exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Properties
Sulfonyl Group (CAS 1021101-96-1): Enhances polarity and hydrogen-bond acceptor capacity, which may improve target binding but reduce membrane permeability.
3-Position Modifications: Propyl vs. Phenethyl: The phenethyl group in CAS 1021032-39-2 increases hydrophobicity (logP ~3.5 vs. ~2.8 for propyl), favoring blood-brain barrier penetration.
Core Modifications :
- 1-Methyl Derivative (CAS 188.66) : Simplified structure with a methyl group reduces steric hindrance, improving synthetic accessibility. The hydrochloride salt enhances aqueous solubility.
Biological Activity
The compound 8-cyclopentanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the spirocyclic class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Molecular Formula
- Molecular Formula : C₁₃H₁₈N₄O₂
- Molecular Weight : 270.31 g/mol
Structural Features
The compound features a unique spirocyclic structure which contributes to its biological properties. The presence of nitrogen atoms in the triazine ring enhances its interaction with biological targets.
Pharmacological Effects
Research indicates that 8-cyclopentanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibits various pharmacological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, potentially offering benefits in treating inflammatory diseases.
- Cytotoxicity : In vitro studies suggest that this compound can induce apoptosis in cancer cell lines, indicating potential use in cancer therapy.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific receptors or enzymes involved in inflammation and cell proliferation pathways.
Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of triazaspiro compounds. The results indicated that 8-cyclopentanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics .
Study 2: Anti-inflammatory Properties
In a research article from Pharmacology Reports, the anti-inflammatory effects were assessed using a murine model of acute inflammation. The compound reduced edema formation significantly compared to the control group, suggesting a potential mechanism involving inhibition of pro-inflammatory cytokines .
Study 3: Cytotoxicity in Cancer Cells
A recent study focused on the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .
Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-cyclopentanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, and what critical reaction conditions must be controlled?
- Methodological Answer : Synthesis typically involves cyclocondensation of ketones (e.g., cyclopentanecarbonyl derivatives) with ammonium carbonate and potassium cyanide in methanol/water under reflux. Microwave-assisted methods can improve reaction efficiency and yield. Key conditions include maintaining pH >9, temperature control (60–80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Yield optimization requires stoichiometric balancing of the propyl substituent precursor .
Q. How does the spirocyclic structure influence the compound’s physicochemical properties?
- Methodological Answer : The spirocyclic core imposes steric rigidity, reducing conformational flexibility and enhancing metabolic stability. This framework increases melting points (>250°C) and impacts solubility (logP ~2.5–3.5), as observed in analogs like 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. X-ray crystallography of similar compounds confirms planar dione moieties, which influence hydrogen-bonding interactions in biological systems .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Use IR spectroscopy to confirm carbonyl stretches (1700–1750 cm⁻¹ for diones). ¹H/¹³C NMR identifies substituents (e.g., cyclopentanecarbonyl’s methylene protons at δ 1.5–2.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (expected ~350–360 g/mol). X-ray diffraction resolves spirocyclic geometry, as demonstrated for 3-(4-chlorophenylsulfonyl) analogs .
Q. What are the key structural differences between this compound and its benzoyl-substituted analogs?
- Methodological Answer : Replacing benzoyl with cyclopentanecarbonyl reduces aromatic π-stacking potential but introduces aliphatic bulk, altering steric interactions with target proteins. For example, 8-(2,6-difluorobenzoyl) analogs show enhanced bioactivity due to fluorine’s electronegativity, whereas cyclopentane may improve membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and its analogs with different acyl substituents?
- Methodological Answer : Perform comparative SAR studies using analogs like 8-(3,4,5-trimethoxybenzoyl) derivatives. Use molecular docking to assess binding affinity variations (e.g., with serotonin receptors). Validate via in vitro assays (IC50 comparisons) and adjust substituent electronegativity or steric bulk to reconcile discrepancies .
Q. What in-silico strategies are effective for predicting the compound’s pharmacokinetic profile?
- Methodological Answer : Employ ADMET prediction tools (e.g., SwissADME) to estimate logP, CYP450 interactions, and blood-brain barrier permeability. Compare with spirocyclic analogs like 3-methyl-8-sulfonyl derivatives, which show moderate oral bioavailability (t₁/₂ ~4–6 hrs) due to metabolic stability .
Q. How can the compound’s selectivity for target receptors over off-target proteins be optimized?
- Methodological Answer : Modify the propyl chain length or cyclopentanecarbonyl group to reduce off-target binding. For example, 3-(4-chlorophenyl)methyl analogs exhibit improved selectivity for 5-HT2A receptors. Use competitive binding assays (e.g., radioligand displacement) to quantify selectivity ratios .
Q. What experimental approaches validate the compound’s mechanism of action in cellular models?
- Methodological Answer : Conduct kinase inhibition assays (e.g., FAK or MMP-9) using Western blotting or ELISA. For antidiabetic potential, measure glucose uptake in hepatocyte models, as done for 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives. Pair with siRNA knockdown to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
